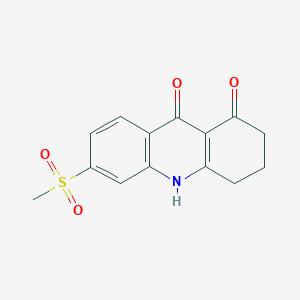

6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione, is not directly mentioned in the provided papers. However, the papers discuss various derivatives of hexahydroacridine-1,8-dione, which share a similar acridine core structure. These derivatives are synthesized through multi-component reactions and are characterized by their crystal structures, which are determined by X-ray diffraction .

Synthesis Analysis

The synthesis of these acridine derivatives typically involves multi-component reactions, which are efficient methods for constructing complex molecules. For instance, the synthesis of 3,3,6,6-tetramethyl-9-quinolyl-hexahydroacridine-1,8-dione derivatives was achieved with high yields ranging from 83% to 93% under mild conditions . Similarly, other derivatives were synthesized using different aromatic aldehydes and dimedone, indicating the versatility of the synthetic approach .

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structures of these compounds. The crystal structures reveal that the central ring of the acridinedione system can adopt different conformations, such as boat or half-chair, depending on the substituents attached to the acridine core . The crystal packing is often stabilized by intermolecular hydrogen bonding and van der Waals interactions .

Chemical Reactions Analysis

The papers do not provide extensive details on the chemical reactions of the synthesized compounds. However, one study explored the use of a 10-hydroxydecahydroacridine-1,8-dione derivative as an acid-base titration indicator, demonstrating the compound's potential reactivity in response to pH changes .

Physical and Chemical Properties Analysis

The physical properties, such as crystal system, space group, and unit cell parameters, are well-documented for these compounds . The chemical properties, such as the ability to form hydrogen bonds and the conformational flexibility of the acridine core, are inferred from the crystal structures. One derivative exhibited a color change in response to pH, indicating its potential as a pH indicator .

Wissenschaftliche Forschungsanwendungen

Organocatalyzed Synthesis in Green Chemistry

Research demonstrates the use of organopromoters in the synthesis of structurally intriguing new hybrids thiazolyl acridine-1,8(2H,5H)-diones and dihydropyrido[2,3‐d : 6,5‐d′]dipyrimidine-2,4,6,8(1H,3H,5H,7H)-tetraones. This method highlights superior green credentials through operational simplicity, easy work-up, and recyclability of the catalyst, showcasing a distinct improvement over existing methods due to its broad substrate scope, mild reaction conditions, and high atom economy (Bhosle et al., 2019).

Application in Acid-Base Titration

Another study explored the synthesis of new 10-hydroxydecahydroacridine-1,8-dione derivatives to be used as indicators in acid-base titration. The environmentally friendly synthesis and the substance's ability to show intense violet light absorption, which shifts upon the addition of alkali, positions it as a potential candidate for acid-base titration applications. The study's findings suggest that these derivatives could be used as indicators for titrating strong acids and bases (А. Н. Пырко, 2021).

Myorelaxant Activity Study

In the field of medicinal chemistry, derivatives of acridine-diones have been synthesized and their structures elucidated. A study investigated the myorelaxant activity of these compounds on isolated rabbit gastric fundus smooth muscle. Such research provides foundational knowledge for the development of new therapeutic agents (Fincan et al., 2012).

Wirkmechanismus

Target of Action

Acridine derivatives, a class of compounds to which this molecule belongs, are known to primarily target dna .

Mode of Action

Acridine derivatives are known to interact with dna through a process called intercalation . Intercalation involves the insertion of the planar acridine molecule between the base pairs of the DNA double helix . This interaction can disrupt the normal functioning of DNA and related enzymes .

Biochemical Pathways

The disruption of dna structure and function by acridine derivatives can affect numerous biological processes, including dna replication, transcription, and repair .

Pharmacokinetics

The pharmacokinetics of similar acridine derivatives have been studied . These studies have shown that the oral bioavailability of such compounds can vary significantly among individuals

Result of Action

The intercalation of acridine derivatives into dna can lead to disruptions in dna structure and function, potentially leading to cell death .

Eigenschaften

IUPAC Name |

6-methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-20(18,19)8-5-6-9-11(7-8)15-10-3-2-4-12(16)13(10)14(9)17/h5-7H,2-4H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSFAPIXCLYGTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C(N2)CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride](/img/structure/B2518575.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2518580.png)

![4-isopropyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2518589.png)

![2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2518591.png)

![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518592.png)

![1,7-dimethyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518593.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2518597.png)